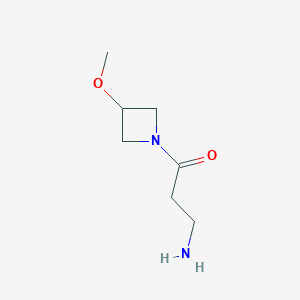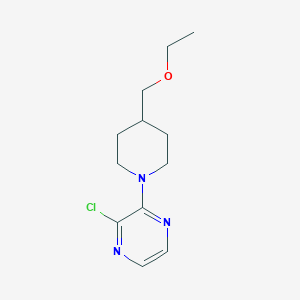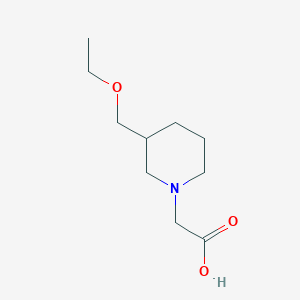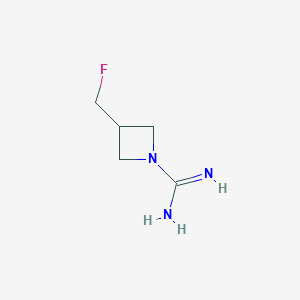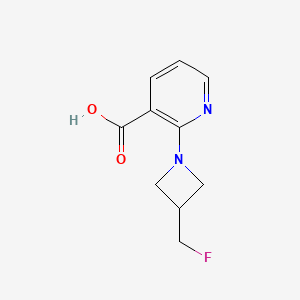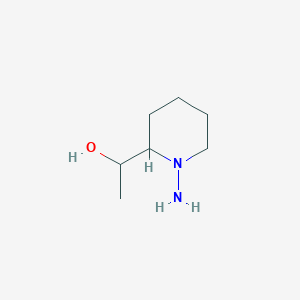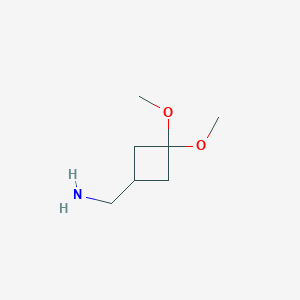![molecular formula C10H16ClNO2 B1490935 3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one CAS No. 2098015-08-6](/img/structure/B1490935.png)
3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one
Descripción general
Descripción
3-Chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one, also known as CHFP, is a novel and potent small molecule inhibitor of the Wnt/β-catenin signaling pathway. The Wnt/β-catenin signaling pathway is an important signaling pathway involved in various cellular processes such as cell proliferation, differentiation, and migration. CHFP has been shown to be a potent inhibitor of this pathway and has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
Synthesis of Diastereoisomers : A study by Ravikumar et al. (2004) explored the synthesis of diastereoisomers of furo[3,2-c]quinoline, a compound structurally related to 3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one. This research contributes to understanding the synthesis pathways and structural properties of similar compounds (Ravikumar, Sridhar, Mahesh, & Reddy, 2004).
Furo[3,2-c]pyridine Derivatives : Bencková and Krutošíková (1999) synthesized 5-Aminofuro[3,2-c]pyridinium tosylates and substituted furo[3,2-c]pyridine N-oxides. This study contributes to the broader understanding of the chemical reactions and properties of furo[3,2-c]pyridine derivatives, which are structurally related to the compound (Bencková & Krutošíková, 1999).
Chemical Reactions and Derivatives
Formation of Indeno[2,1-c]pyridine Derivatives : Landmesser, Linden, and Hansen (2008) discussed the formation of 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles, providing insight into chemical reactions involving similar heterocyclic structures (Landmesser, Linden, & Hansen, 2008).
Molecular Magnet Behavior in CoLn Clusters : A study by Li et al. (2019) on hexanuclear CoLn clusters with lucanidae-like arrangement exhibited single-molecule magnet (SMM) behavior. This research provides insights into the potential applications of complex structures similar to this compound in magnetic properties (Li, Peng, Qian, Yan, Du, & Zhao, 2019).
Complexation to Cadmium(II) : Research by Hakimi et al. (2013) involved the complexation of a compound containing a pyridine ring to Cadmium(II), indicating potential applications in coordination chemistry and metal complex formation (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).
Novel Syntheses and Reactions
Oxidative Coupling with Palladium(II) : El-Abadelah et al. (2018) explored the oxidative coupling of alkanones with pyridin-2-yl-triazinone coordinated to palladium(II), showcasing innovative approaches to chemical synthesis involving pyridine derivatives (El-Abadelah, Hodali, Zreid, & Awwadi, 2018).
Synthesis of Polycyclic Systems : A study by Bozzo and Pujol (1996) discussed the synthesis of polycyclic systems containing a pyridine ring through Diels-Alder reactions, contributing to the understanding of complex organic syntheses involving pyridine derivatives (Bozzo & Pujol, 1996).
Propiedades
IUPAC Name |
1-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-3-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c11-3-1-10(13)12-4-2-8-6-14-7-9(8)5-12/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFWGKMLNRISKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1COC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






